Phenol, 2,2'-(phenylmethylene)bis-
Description
Historical Context and Significance in Contemporary Organic Chemistry
The synthesis of bisphenols dates back to the late 19th and early 20th centuries, with the development of condensation reactions between phenols and aldehydes. Phenol (B47542), 2,2'-(phenylmethylene)bis- is primarily synthesized through the acid-catalyzed reaction of phenol with formaldehyde (B43269). chemicalbook.com While its structural isomer, bisphenol A (BPA), has seen widespread commercial use and public attention, Phenol, 2,2'-(phenylmethylene)bis- has carved out its own niche in the realm of synthetic chemistry.
Its significance in contemporary organic chemistry lies in its role as a versatile precursor. The presence of two hydroxyl groups and the specific ortho-methylene linkage allows for a variety of chemical modifications, including oxidation of the hydroxyl groups to form quinones and electrophilic substitution reactions on the aromatic rings, such as nitration, sulfonation, and halogenation. This reactivity makes it a crucial intermediate in the synthesis of more complex molecules and specialized polymers.
Molecular Architecture and Core Structural Features of Phenol, 2,2'-(phenylmethylene)bis-
The molecular formula of Phenol, 2,2'-(phenylmethylene)bis- is C₁₃H₁₂O₂. nih.gov Its structure consists of two hydroxyphenyl groups connected by a methylene (B1212753) (-CH₂-) bridge. This linkage provides a degree of conformational flexibility, leading to the existence of different isomers.
Spectroscopic and computational studies have identified two primary conformers of Bis(2-hydroxyphenyl)methane in the gas phase: an OH···O hydrogen-bonded structure (conformer A) and a doubly OH···π hydrogen-bonded conformer (conformer B) with C₂ symmetry. acs.org In conformer A, the hydroxyl groups of the two phenol rings interact with each other, while in conformer B, each hydroxyl group interacts with the π-electron cloud of the opposing phenyl ring. acs.org The energy threshold for isomerization between these two conformers has been experimentally determined. acs.org
Table 1: Physical and Chemical Properties of Phenol, 2,2'-(phenylmethylene)bis-
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol |
| Melting Point | 113-118 °C |
| Boiling Point | 363-365 °C (at 758 Torr) |
| Appearance | White to off-white solid, peach-colored powder or chunks |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |
| CAS Number | 2467-02-9 |
This table contains data sourced from various chemical suppliers and databases. chembk.comchemicalbook.comsigmaaldrich.com
Current Research Trajectories and Interdisciplinary Relevance in Bisphenol Chemistry
Contemporary research on Phenol, 2,2'-(phenylmethylene)bis- and its derivatives is multifaceted, extending from fundamental synthesis to applications in materials science and biological systems.
One significant area of research focuses on its use as a monomer in the production of high-performance polymers and resins. Phenol-formaldehyde resins derived from this compound exhibit excellent thermal stability and mechanical properties, making them suitable for adhesives and coatings. Scientists are exploring new catalytic methods, such as the use of calcium silicate (B1173343) composites, to improve the efficiency and selectivity of its synthesis, which is crucial for industrial applications. chemicalbook.com
In the field of materials science, the unique structure of bisphenols is being leveraged to create novel materials. For instance, bisphenols are used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation. 103.213.246 The ability of the phenolic hydroxyl groups to coordinate with metal ions makes them valuable ligands in the construction of these porous materials.
Furthermore, the biological activity of bisphenol derivatives continues to be an area of active investigation. While much of the focus has been on the endocrine-disrupting properties of compounds like BPA, researchers are also exploring the potential of other bisphenols, including halogenated derivatives of Bis(2-hydroxyphenyl)methane, for antimicrobial activities. The human metabolome database has identified 2,2'-Methylenediphenol (B73669) in human blood, indicating its presence in the human exposome. hmdb.ca This highlights the importance of understanding the biological interactions and potential health implications of this class of compounds.
The interdisciplinary relevance of bisphenol chemistry is evident in its intersection with toxicology, environmental science, and polymer engineering. Studies on the environmental fate and degradation of bisphenols, including Bisphenol F (the 4,4'-isomer), are crucial for assessing their environmental impact. The development of advanced analytical techniques, such as fluorescence polarization assays and various mass spectrometry methods (GC-MS, MS-MS, LC-MS), is essential for detecting and quantifying these compounds in various matrices. nih.govsigmaaldrich.com
Table 2: Spectroscopic Data for Phenol, 2,2'-(phenylmethylene)bis-
| Spectroscopic Technique | Key Observations |
| GC-MS | Shows characteristic fragmentation patterns useful for identification. |
| MS-MS (Negative Ion Mode) | Top peaks observed at m/z 93.0345 and 199.0764. |
This table contains data sourced from the PubChem database. nih.gov
Structure
3D Structure
Properties
CAS No. |
32094-26-1 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C19H16O2/c20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13,19-21H |
InChI Key |
OXNMVZSXDDMZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2O)C3=CC=CC=C3O |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Phenol, 2,2 Phenylmethylene Bis
Classical Synthetic Routes and Mechanistic Elucidation
The traditional synthesis of Phenol (B47542), 2,2'-(phenylmethylene)bis-, also known as Bisphenol M, is rooted in the principles of acid-catalyzed condensation reactions. This approach has been the cornerstone of bisphenol production for over a century. nih.gov
Electrophilic Aromatic Substitution Reactions
The formation of Phenol, 2,2'-(phenylmethylene)bis- is achieved through the acid-catalyzed condensation of phenol with benzaldehyde (B42025). rsc.org This reaction is a classic example of electrophilic aromatic substitution. The mechanism begins with the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst. This activation makes the carbonyl carbon significantly more electrophilic.
The activated benzaldehyde is then attacked by the electron-rich π system of a phenol molecule. Due to the activating, ortho-para directing nature of the hydroxyl group on the phenol ring, the attack preferentially occurs at the positions ortho and para to the hydroxyl group. This step forms a benzyl (B1604629) alcohol intermediate. Under the acidic conditions, the hydroxyl group of this intermediate is protonated and subsequently eliminated as a water molecule, generating a resonance-stabilized carbocation. This carbocation is a potent electrophile that then attacks a second phenol molecule, again at an ortho or para position, to form the final C-C bond. The final step is the deprotonation of the aromatic ring to restore its aromaticity, yielding the Phenol, 2,2'-(phenylmethylene)bis- product.
Condensation Reaction Pathways and Catalytic Considerations
The condensation of phenols with aldehydes is a well-established method for producing various di- and triphenylmethane (B1682552) derivatives. rsc.org The reaction is typically catalyzed by strong mineral acids such as hydrochloric acid or sulfuric acid. nih.govacs.org However, the use of these homogeneous catalysts presents challenges in industrial settings, including corrosion of equipment and difficulties in separating the catalyst from the product mixture, which often leads to purification and waste disposal issues.
To circumvent these problems, heterogeneous acid catalysts are widely employed. Sulfonated polystyrene resins cross-linked with divinylbenzene (B73037) (PS-DVB), such as Amberlyst-15, are common choices for the synthesis of bisphenols. google.comcollectionscanada.gc.ca These solid acid catalysts offer the advantage of being easily separable from the reaction mixture by simple filtration, allowing for potential reuse and simplifying the purification process. collectionscanada.gc.ca The reaction can also be catalyzed by other solid acids, such as activated alumina (B75360) treated with hydrochloric acid or Nafion-based catalysts. collectionscanada.gc.ca A significant consideration in these condensation reactions is the formation of undesirable by-products, including various isomers and resinous materials, which can occur through repeated reactions on the initial products. rsc.org
Green Chemistry Approaches and Sustainable Synthesis of Phenol, 2,2'-(phenylmethylene)bis-
In response to growing environmental concerns, significant research efforts have been directed toward developing more sustainable and greener synthetic routes for bisphenols. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org
Catalyst Development for Enhanced Selectivity and Yield
A primary focus of green synthesis is the development of advanced heterogeneous catalysts. The goal is to create catalysts that are not only reusable but also offer higher activity and selectivity for the desired isomer (e.g., the p,p'-isomer over o,p'- or o,o'-isomers), thereby minimizing by-product formation and subsequent separation costs. google.com Ion-exchange resins and organo-high molecular siloxanes containing sulfonic acid and mercapto groups have been developed for this purpose. google.com The modification of these resins, for instance by using promoters, can further enhance their performance and longevity. google.com The development of catalysts that can function efficiently under milder conditions (lower temperatures and pressures) is also a key objective. rsc.org
Table 1: Comparison of Catalytic Systems for Bisphenol Synthesis This table provides a summary of different catalytic systems used in the synthesis of bisphenols, which are applicable to Phenol, 2,2'-(phenylmethylene)bis-.
| Catalyst Type | Reactant(s) | Conditions | Key Findings | Source(s) |
| Homogeneous Acid (HCl) | Phenol, Acetone | Liquid Phase | Effective catalyst but causes corrosion and separation issues. | nih.gov |
| Trichloroacetic Acid | Phenol, Aldehyde | < 90°C, Aqueous | Functions as a stable catalyst below 90°C; can be decomposed and removed by heating above 100°C. | google.com |
| Sulfonated Resin (Amberlyst-15) | Phenol, Acetone | Batch System | Common heterogeneous catalyst; performance is influenced by temperature and reactant ratio. | collectionscanada.gc.ca |
| Nafion@SAC-13 | Phenol, Acetone | Batch System | Found to be a suitable heterogeneous catalyst with high yield and selectivity. | collectionscanada.gc.ca |
| Modified Ion Exchange Resin | Phenol, Ketone/Aldehyde | Continuous Flow | Catalyst performance and selectivity can be controlled by adjusting water concentration in the feed. | google.com |
This is an interactive table. Click on the headers to sort the data.
Solvent-Free and Aqueous-Phase Synthetic Strategies
A significant principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can be more efficient and selective than their solution-based counterparts because the regular arrangement of molecules in a crystal can facilitate the desired reaction pathway. cmu.edu While specific applications to Phenol, 2,2'-(phenylmethylene)bis- synthesis are not extensively documented, the principle remains a promising area for research.
Another green approach involves using water as the reaction solvent. google.com While water is a by-product of the condensation reaction and can sometimes hinder catalyst activity or product selectivity, designing catalytic systems that operate efficiently in aqueous media is a key goal. google.com The use of alternative green media, such as supercritical carbon dioxide, has also been explored for the synthesis of related compounds like Bisphenol A, offering benefits in both reaction and separation stages. juniperpublishers.com
Optimization of Reaction Parameters and Scale-Up Investigations
Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization of reaction parameters to ensure efficiency, safety, and economic viability. ijsdr.org
The key parameters influencing the synthesis of Phenol, 2,2'-(phenylmethylene)bis- include temperature, pressure, the molar ratio of phenol to benzaldehyde, catalyst loading, and reaction time. analis.com.mymdpi.com An excess of phenol is typically used to maximize the conversion of benzaldehyde and to suppress the formation of unwanted by-products. rsc.org Response Surface Methodology (RSM) is a statistical tool that can be employed to systematically study the effects of these variables and their interactions to identify optimal process conditions. analis.com.myresearchgate.netmdpi.com
Table 2: Influence of Reaction Parameters on Bisphenol Synthesis This table outlines the general effects of key reaction parameters on the synthesis of bisphenols.
| Parameter | Effect on Reaction | Optimization Goal | Source(s) |
| Temperature | Increases reaction rate but can also promote side reactions and catalyst degradation. | Balance rate and selectivity; typically 40-90°C for resin catalysts. | mdpi.comgoogle.com |
| Reactant Molar Ratio | Excess phenol favors product formation and minimizes by-products. | Maximize conversion of the limiting reactant (aldehyde/ketone). | collectionscanada.gc.carsc.org |
| Catalyst Loading | Higher loading increases the reaction rate up to a point. | Achieve desired conversion within a reasonable time without excessive cost. | collectionscanada.gc.camdpi.com |
| Water Concentration | Can deactivate the catalyst and affect selectivity. | Control water levels in the feed to maintain catalyst activity and selectivity. | google.com |
| Solvent | Affects solubility of reactants and can influence reaction pathways and product purification. | Choose a solvent (or solvent-free system) that maximizes yield and simplifies downstream processing. | cmu.eduepo.org |
This is an interactive table. Click on the headers to sort the data.
Scaling up the synthesis process involves several engineering challenges. These include designing reactors (e.g., stirred tank vs. packed bed continuous flow reactors) that allow for efficient mass and heat transfer, managing the exothermic nature of the reaction, and developing robust product isolation and purification procedures. google.com Crystallization is a common method for purifying the final product, which involves separating the desired bisphenol isomer from unreacted starting materials, the catalyst, and by-products. epo.org The efficiency of this purification step is critical for obtaining the high-purity product required for most applications. rsc.org
Influence of Temperature, Pressure, and Concentration on Reaction Kinetics
The reaction kinetics of the formation of Phenol, 2,2'-(phenylmethylene)bis- are intricately influenced by temperature, pressure, and the concentration of reactants. These parameters dictate the rate of reaction, the distribution of isomers (2,2'-, 2,4'-, and 4,4'-methylenediphenol), and the formation of higher oligomers.
Temperature:
The reaction temperature is a critical factor affecting the rate of the condensation reaction. Generally, an increase in temperature accelerates the reaction rate. For instance, in the synthesis of related bisphenols, the reaction is often carried out at temperatures ranging from 50°C to 120°C. mdpi.com In the amine-catalyzed synthesis of phenolic resol resins, increasing the condensation temperature from 60°C to reflux temperatures (98-102°C) significantly increases the consumption rates of both phenol and formaldehyde (B43269). corning.com However, higher temperatures can also lead to reduced selectivity and the formation of undesirable byproducts. For the synthesis of 2,2'-methylenebis(4,6-dialkylphenols), a related class of compounds, the reaction temperature is typically maintained between 30°C and 140°C. nih.gov One specific method for synthesizing 2,2'-methylenediphenol (B73669) using a calcium silicate (B1173343) composite catalyst specifies a reaction temperature of 110°C. google.com The thermal degradation of cured phenol-formaldehyde resins, a related material, shows distinct stages of mass loss at different temperature ranges, with a significant peak occurring between 374°C and 404°C, corresponding to the breakage of methylene (B1212753) bridges.
Interactive Data Table: Effect of Temperature on Phenol-Formaldehyde Resin Bonding
The following table, derived from studies on phenol-formaldehyde resin bonding, illustrates the general trend of reaction acceleration with increasing temperature. gatech.edu
| Bonding Temperature (°C) | Minimum Time to Achieve Bond (min) |
| 110 | 4-6 |
| 120 | 1 |
| 130 | 0.5 |
| 140 | 0.25 |
This data represents the bonding of wood flakes with phenol-formaldehyde resin and serves as an analogy for the curing process.
Pressure:
The influence of pressure on the liquid-phase condensation of phenol and formaldehyde is generally considered to be less significant compared to temperature and concentration, especially when the reaction is carried out at temperatures below the boiling points of the reactants. However, operating under reduced pressure can be employed to remove water formed during the reaction, which can shift the equilibrium towards product formation. In the production of other bisphenols, the operating pressure is selected to maintain the reactants in the liquid phase and minimize the vapor fraction in the reactor. google.com
Concentration:
The concentration of reactants, specifically the molar ratio of phenol to formaldehyde, is a key determinant of the product distribution and yield. A high excess of phenol is generally employed to favor the formation of the monomeric bisphenol and suppress the formation of higher molecular weight oligomers and resins. byjus.com In the synthesis of 2,2'-methylenediphenol using a calcium silicate composite catalyst, a phenol to formaldehyde molar ratio of 10:1 is utilized. google.com The kinetics of the base-catalyzed hydroxymethylation of phenol are strongly influenced by the equilibria between the hydrated forms of formaldehyde. The reaction rate has been described by the expression: Rate = k [P⁻] [F]m, where [P⁻] is the phenoxide ion concentration and [F]m is the concentration of monomeric formaldehyde. researchgate.netcapes.gov.br Studies on the acid-catalyzed condensation of aniline (B41778) with formaldehyde, a related reaction, also show a dependence on the concentration of the reactants. britannica.com
Reactor Design and Process Intensification Studies
Reactor Design:
For the production of bisphenols, various reactor configurations have been employed, with packed-bed reactors being a common choice for continuous processes. google.com These reactors often utilize a solid acid catalyst, such as an ion-exchange resin. The design of such reactors involves careful consideration of factors like the catalyst bed height, diameter, and the distribution of reactants to ensure uniform flow and efficient heat and mass transfer. google.com For instance, in the production of Bisphenol A, a packed ion-exchange resin catalyst bed supported by discrete interspersed inert elements has been proposed to improve heat transfer and reduce catalyst bed compression. google.com
Continuous flow reactors, including coil-based, chip-based, and packed-bed reactors, offer advantages such as enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for seamless scale-up. corning.comgatech.edusyrris.com These reactors are particularly suitable for exothermic reactions like the phenol-formaldehyde condensation. The use of continuously stirred tank reactors (CSTRs), sometimes in a cascade arrangement, is also a viable option, especially for slower reactions or those involving slurries. ajinomoto.com
Process Intensification:
Process intensification aims to develop more compact, efficient, and sustainable manufacturing processes. researchgate.netrsc.org For the synthesis of Phenol, 2,2'-(phenylmethylene)bis-, several process intensification strategies can be considered:
Reactive Distillation: This technique combines reaction and separation in a single unit, which can be advantageous for equilibrium-limited reactions by continuously removing products or byproducts. While not specifically documented for 2,2'-methylenediphenol, it is a known strategy for other chemical processes. mdpi.com
Membrane Reactors: The use of membranes to selectively remove water from the reaction mixture can drive the reaction towards higher conversion.
Alternative Energy Sources: The application of microwave irradiation or ultrasound can potentially enhance reaction rates and reduce reaction times.
Continuous Flow Processing: As mentioned earlier, shifting from traditional batch reactors to continuous flow systems is a key process intensification strategy that can lead to significant improvements in efficiency and safety. corning.comgatech.edusyrris.com
A framework for process synthesis and intensification (PS+I) suggests using a low-aggregation superstructure to model the process, which can lead to novel and counterintuitive intensified process designs with lower costs and energy requirements. mdpi.com
Advanced Separation and Purification Techniques for High-Purity Phenol, 2,2'-(phenylmethylene)bis-
The reaction mixture from the synthesis of Phenol, 2,2'-(phenylmethylene)bis- typically contains the desired 2,2'-isomer, other isomers (2,4'- and 4,4'-dihydroxydiphenylmethane), unreacted phenol, and higher molecular weight oligomers. researchgate.net Achieving high purity of the 2,2'-isomer is essential for its use in polymerization, necessitating advanced separation and purification techniques.
Crystallization Techniques:
Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. mdpi.com For the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane, a related bisphenol, recrystallization from aqueous C1-C4 monoalcohols has been shown to yield a high-purity product. researchgate.net The choice of solvent is critical, and for phenolic compounds, solvents like water, toluene, and various alcohols are often considered.
Melt Crystallization: This technique involves crystallizing the desired compound directly from its melt, avoiding the use of solvents. It can be performed as a static or falling film process. ncsu.edu Melt crystallization is particularly useful for separating isomers with close boiling points and can achieve high product purities. ncsu.eduresearchgate.net The process can be enhanced by subsequent "sweating" steps where the crystallized solid is partially melted to remove entrapped impurities. figshare.com
Zone Refining: This is a powerful technique for achieving ultra-high purity in solid materials. It involves passing a narrow molten zone along a solid charge, causing impurities to segregate into the molten phase and be transported to one end of the charge. byjus.combritannica.comamericanlaboratory.com Zone refining is particularly effective for compounds where the impurities are more soluble in the liquid phase than in the solid phase. byjus.com
Chromatographic Techniques:
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution for the separation of complex mixtures and can be used to isolate high-purity isomers. dikmatech.comyoutube.comnih.gov By selecting the appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate the 2,2'-isomer from other components. waters.com
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample. researchgate.netnih.gov A specific mode, pH-zone-refining CCC, has been shown to be effective for the separation of phenolic acids and other ionizable compounds. nih.gov
Membrane Separation:
Membrane-based separation processes offer a low-energy alternative to traditional separation methods.
Nanofiltration and Reverse Osmosis: These membrane processes can be used to separate bisphenols from aqueous solutions. nih.govcolab.ws The separation is based on size exclusion and physicochemical interactions between the solute and the membrane. researchgate.net
Microfiltration: While primarily a particle removal technique, microfiltration membranes can also adsorb solutes like bisphenols, leading to their removal from a solution. researchgate.netmdpi.com
Interactive Data Table: Purity of Phenolic Acids Separated by pH-Zone-Refining Counter-Current Chromatography
The following table demonstrates the purities achievable for various phenolic acids using pH-zone-refining counter-current chromatography, a technique applicable to the separation of phenolic compounds. nih.gov
| Compound | Purity (%) |
| Syringic acid | 95.9 |
| 4-Hydroxyphenylacetic acid | 67.3 |
| Vanillic acid | 96.9 |
| Caffeic acid | 82.4 |
| p-Hydroxybenzoic acid | 97.0 |
| Ferulic acid | 91.0 |
| p-Coumaric acid | 97.2 |
This data is for a range of phenolic acids and illustrates the potential of the technique for purifying compounds with similar functional groups to Phenol, 2,2'-(phenylmethylene)bis-.
Theoretical and Computational Investigations of Phenol, 2,2 Phenylmethylene Bis
Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and predicting the reactivity of molecules. For bisphenol M, these analyses provide insights into how its structure governs its chemical behavior.
Frontier Molecular Orbital Theory and Electron Density Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.
While specific, detailed studies providing the HOMO-LUMO energy values for isolated bisphenol M are not extensively available in the reviewed literature, computational methods are routinely used to calculate these properties. For instance, a study developing a Quantitative Structure-Activity Relationship (QSAR) model for several bisphenols minimized the 3D structure of BPM using the Merck Molecular Force Field (MMFF94) to derive various molecular descriptors, which are fundamentally based on the molecule's electronic configuration. nih.gov More advanced DFT calculations would be necessary to provide precise HOMO and LUMO energy values and visualize their distribution across the molecular structure. Such a visualization would typically show the electron density of the HOMO localized around the electron-rich phenol (B47542) rings, indicating these as likely sites for electrophilic attack, whereas the LUMO would be distributed differently, highlighting potential sites for nucleophilic attack.
Electrostatic Potential Surface Analysis and Reaction Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophiles and nucleophiles. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. Typically, red areas signify negative potential (electron-rich, attractive to electrophiles), while blue areas represent positive potential (electron-poor, attractive to nucleophiles).
For bisphenol M, an MEP analysis would be expected to show strong negative potential around the oxygen atoms of the hydroxyl groups, identifying them as primary sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of these hydroxyl groups would exhibit positive potential, making them susceptible to interaction with nucleophiles. Although specific MEP maps for bisphenol M are not readily found in the surveyed literature, comparative computational studies on bisphenol analogues confirm that such analyses are crucial for understanding their interactions with biological receptors. researchgate.net
Molecular Dynamics Simulations of Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with surrounding molecules.
Solvation Effects and Hydrogen Bonding Networks
The behavior of bisphenol M in different solvent environments is critical for understanding its transport and interactions in biological systems. MD simulations can model how solvent molecules, such as water, arrange themselves around the solute and form hydrogen bond networks. The two phenolic hydroxyl groups of bisphenol M are capable of acting as both hydrogen bond donors and acceptors, leading to significant interactions with polar solvents.
Studies combining experimental work with computational modeling have investigated the interaction of bisphenol M with biological receptors in an aqueous environment. nih.govbohrium.com These simulations inherently account for solvation and the crucial role of hydrogen bonds in stabilizing the ligand-receptor complex. For example, in simulations of BPM binding to the estrogen receptor α, key hydrogen-bonding interactions were identified as critical for ligand recognition. nih.govbohrium.com However, dedicated studies on the solvation of isolated bisphenol M in various media to detail the structure and dynamics of its hydration shell are not prominently featured in the available literature.
Self-Assembly and Aggregation Behavior in Various Media
The amphiphilic nature of bisphenol M, possessing both hydrophobic (phenyl rings) and hydrophilic (hydroxyl groups) regions, suggests a potential for self-assembly or aggregation under certain conditions, such as in aqueous media or at interfaces. MD simulations are an ideal tool to investigate these phenomena, predicting how multiple bisphenol M molecules might interact and organize into larger structures. Such studies could reveal the formation of micelles or other aggregates driven by hydrophobic interactions between the aromatic rings and stabilized by hydrogen bonds. While the self-assembly of bisphenol A on surfaces has been investigated researchgate.net, specific simulation studies focusing on the aggregation behavior of bisphenol M are not found in the reviewed literature.
Computational Elucidation of Reaction Mechanisms and Transition States
Understanding the chemical transformations that bisphenol M may undergo, such as oxidation or polymerization, requires the elucidation of reaction mechanisms. Computational chemistry can map out the potential energy surface of a reaction, identifying intermediate structures, transition states, and the associated energy barriers.
For example, the synthesis of polycarbonates from bisphenol M involves a reaction with phosgene (B1210022) or its derivatives. acs.org Quantum chemical calculations could model this polymerization step-by-step, determining the most favorable reaction pathway and the structure of the transition states. Similarly, the metabolic transformation of bisphenols is a key area of toxicological research. Computational studies have explored the P450-catalyzed metabolism of other phenolic compounds, and similar methods could be applied to bisphenol M to predict its metabolic fate and identify potential reactive metabolites. Despite the potential for such investigations, specific computational studies detailing the reaction mechanisms of bisphenol M are not available in the current body of scientific literature.
Prediction of Reaction Pathways and Product Selectivity
The formation of Phenol, 2,2'-(phenylmethylene)bis- typically proceeds through the condensation of phenol with benzaldehyde (B42025). This reaction can be catalyzed by either acids or bases, and computational studies help to elucidate the underlying mechanisms and predict the selectivity for the desired 2,2'-isomer over other possible products, such as the 2,4'- and 4,4'-isomers.
Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the reaction is initiated by the protonation of the benzaldehyde carbonyl group, which increases its electrophilicity. mdpi.com This is followed by an electrophilic attack of the activated benzaldehyde on the electron-rich phenol ring. oup.com The hydroxyl group of phenol is a strong activating group and directs the substitution to the ortho and para positions. researchgate.netresearchgate.net Computational models can predict the relative activation energies for the attack at these positions. The formation of the 2,2'-isomer involves the reaction at the ortho position of two phenol molecules. The general mechanism involves the following steps:
Protonation of the benzaldehyde carbonyl oxygen.
Electrophilic attack of the protonated benzaldehyde on the ortho position of a phenol molecule, forming a carbocation intermediate.
Reaction of the carbocation with a second phenol molecule at the ortho position.
Deprotonation to yield the final Phenol, 2,2'-(phenylmethylene)bis- product.
Computational studies using methods like Density Functional Theory (DFT) can be employed to model the transition states and intermediates of these steps, providing insights into the preferred reaction pathway. The selectivity towards the 2,2'-isomer is influenced by steric hindrance and the electronic properties of the reactants and intermediates.
Base-Catalyzed Mechanism: Under basic conditions, the reaction proceeds through the formation of a phenoxide ion, which is a more potent nucleophile than phenol itself. nih.gov The reaction mechanism is analogous to an aldol (B89426) condensation. nih.govyoutube.com The key steps are:
Deprotonation of phenol to form the phenoxide ion.
Nucleophilic attack of the phenoxide ion on the carbonyl carbon of benzaldehyde.
The resulting intermediate can then react with another phenol molecule.
Computational modeling can help in understanding the charge distribution in the phenoxide ion and predicting the regioselectivity of the attack on benzaldehyde. The formation of different isomers can be assessed by comparing the calculated energies of the transition states leading to each product.
Kinetic and Thermodynamic Assessments of Proposed Reactions
Kinetic Analysis: Computational chemistry can be used to calculate the activation energies for each step of the proposed reaction mechanisms (acid- and base-catalyzed). researchgate.net Lower activation energies correspond to faster reaction rates. For instance, the rate-limiting step in acid-catalyzed aldol condensations is often the C-C bond formation. epa.gov By comparing the activation energies for the formation of different isomers, the kinetic product distribution can be predicted. Studies on related systems have shown that reaction rates are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants.
Thermodynamic Analysis: Thermodynamic calculations can determine the relative stabilities of the reactants, intermediates, and products. The enthalpy and Gibbs free energy of the reaction can be computed to assess whether the formation of Phenol, 2,2'-(phenylmethylene)bis- is thermodynamically favorable. Aldol condensation reactions are often reversible, and the position of the equilibrium is dependent on the reaction conditions. Computational studies can predict the equilibrium constants for the formation of different isomers, thus indicating the thermodynamically favored product. In general, condensation reactions are exothermic.
Quantitative Structure-Activity Relationships (QSAR) for Analogues and Derivatives of Phenol, 2,2'-(phenylmethylene)bis-
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For analogues and derivatives of Phenol, 2,2'-(phenylmethylene)bis-, QSAR models can be developed to predict their potential endocrine-disrupting activity or other biological effects. Although no specific QSAR studies for Phenol, 2,2'-(phenylmethylene)bis- were found, the principles from research on other bisphenols, such as Bisphenol A (BPA), are applicable.
A typical QSAR study involves the following steps:
Data Set Collection: A dataset of bisphenol analogues with known biological activities (e.g., binding affinity to a specific receptor) is compiled.
Molecular Descriptor Calculation: Various molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
Steric Descriptors: Molecular volume, surface area, ovality.
Hydrophobic Descriptors: LogP (octanol-water partition coefficient).
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical model that relates the molecular descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Below is an interactive data table showcasing typical molecular descriptors that would be used in a QSAR study of bisphenol analogues.
| Compound Name | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Polar Surface Area (Ų) |
| Bisphenol A | 228.29 | 3.32 | 2 | 2 | 40.46 |
| Bisphenol F | 200.23 | 2.89 | 2 | 2 | 40.46 |
| Bisphenol S | 250.27 | 1.98 | 2 | 4 | 82.98 |
| Phenol, 2,2'-(phenylmethylene)bis- | 292.35 | 4.88 | 2 | 2 | 40.46 |
Note: The values for Phenol, 2,2'-(phenylmethylene)bis- are estimated based on its structure for illustrative purposes.
These descriptors, once calculated for a series of compounds, would be used to build a predictive QSAR model. Such a model could then be used to estimate the activity of new or untested derivatives of Phenol, 2,2'-(phenylmethylene)bis-, aiding in the design of safer alternatives.
Chemical Transformations and Derivatization Strategies of Phenol, 2,2 Phenylmethylene Bis
Functionalization of Phenolic Hydroxyl Groups: Etherification and Esterification
The phenolic hydroxyl groups of Phenol (B47542), 2,2'-(phenylmethylene)bis- are amenable to functionalization through etherification and esterification reactions, leading to the formation of ethers and esters, respectively. These transformations are fundamental in modifying the polarity, solubility, and chemical reactivity of the parent molecule.
Etherification: This process typically involves the reaction of the phenolic hydroxyl groups with alkylating agents such as alkyl halides or sulfates in the presence of a base. The base, commonly an alkali metal hydroxide or carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with the alkylating agent. The synthesis of aryl ethers can also be achieved through methods like the Williamson ether synthesis. Palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene carbonate represent a modern approach to producing allylic aryl ethers under mild conditions.
Esterification: Ester derivatives are typically synthesized by reacting Phenol, 2,2'-(phenylmethylene)bis- with acylating agents like acyl chlorides or acid anhydrides. researchgate.net This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrogen chloride byproduct. Direct esterification with carboxylic acids is also possible but often requires a catalyst and conditions to drive the reaction to completion, such as removing the water formed. researchgate.net Aromatic polyesters can be prepared by the solution polycondensation of bisphenol derivatives with aromatic diacid chlorides at high temperatures. researchgate.net
| Reaction Type | Reagent Class | Typical Conditions | Product Type |
| Etherification | Alkyl Halides | Base (e.g., NaOH, K2CO3), Solvent | Dialkyl Ether |
| Etherification | Dialkyl Sulfates | Base, Solvent | Dialkyl Ether |
| Esterification | Acyl Chlorides | Base (e.g., Pyridine), Solvent | Diester |
| Esterification | Acid Anhydrides | Base or Acid Catalyst, Heat | Diester |
| Esterification | Carboxylic Acids | Acid Catalyst, Water Removal | Diester |
Electrophilic Aromatic Substitution on Aromatic Rings: Halogenation, Nitration, Sulfonation
The electron-donating hydroxyl groups strongly activate the aromatic rings of Phenol, 2,2'-(phenylmethylene)bis-, directing electrophilic substitution primarily to the ortho positions relative to the hydroxyl groups.
Halogenation: The reaction with halogens, such as bromine or chlorine, typically proceeds rapidly. In aqueous or polar solvents, the reaction often leads to polyhalogenated products due to the high reactivity of the phenol rings. mlsu.ac.insavemyexams.com For instance, reaction with bromine water can result in the substitution of all available ortho positions. To achieve mono-halogenation, milder conditions are employed, such as using a non-polar solvent like carbon disulfide or chloroform at low temperatures. mlsu.ac.inyoutube.com
Nitration: Nitration introduces nitro (-NO2) groups onto the aromatic rings. The conditions of the nitration determine the degree of substitution. With dilute nitric acid at room temperature, a mixture of mono-nitro derivatives is typically formed. mlsu.ac.inyoutube.com The use of concentrated nitric acid, often in combination with sulfuric acid, leads to the formation of dinitro or even polynitro compounds. mlsu.ac.inyoutube.com Protecting the hydroxyl group, for example by esterification, can be a strategy to achieve selective nitration, followed by hydrolysis to regenerate the phenol. google.com
Sulfonation: Sulfonation involves the introduction of sulfonic acid (-SO3H) groups. This reaction is typically carried out using concentrated sulfuric acid. The position of substitution is temperature-dependent; at lower temperatures, the ortho-isomer is favored, while higher temperatures promote the formation of the thermodynamically more stable para-isomer. mlsu.ac.indoubtnut.com However, in the case of Phenol, 2,2'-(phenylmethylene)bis-, the para positions are already substituted, thus sulfonation is expected to occur at the ortho positions. The reaction is reversible, which can be utilized in certain synthetic strategies.
| Reaction | Reagent(s) | Typical Conditions | Expected Product(s) |
| Bromination | Bromine Water | Room Temperature | Polybrominated derivative |
| Monobromination | Br2 in CS2/CHCl3 | Low Temperature | Mono-ortho-brominated derivative |
| Nitration | Dilute HNO3 | Room Temperature | Mono-ortho-nitrated derivative |
| Dinitration | Conc. HNO3 / Conc. H2SO4 | 0-10 °C | Di-ortho-nitrated derivative |
| Sulfonation | Conc. H2SO4 | Low Temperature (e.g., 288-298 K) | Mono-ortho-sulfonated derivative |
| Sulfonation | Conc. H2SO4 | High Temperature (e.g., 373 K) | Di-ortho-sulfonated derivative |
Alkylation and Acylation Reactions for Structural Diversification
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic rings of Phenol, 2,2'-(phenylmethylene)bis-. This reaction typically uses an alkyl halide or an alkene as the alkylating agent in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylation of phenols can be complex, with potential for O-alkylation and challenges in controlling regioselectivity and polyalkylation. orgsyn.org Alternative methods, such as rhenium-catalyzed ortho-alkylation with alkenes, have been developed for more selective mono-alkylation at the ortho-position of phenols. orgsyn.org It is known that alkylidenebis(phenols) can be selectively monoalkylated using specific reaction media. google.com
Acylation: Friedel-Crafts acylation introduces an acyl group onto the aromatic rings, typically using an acyl chloride or acid anhydride with a Lewis acid catalyst like aluminum chloride. google.comnih.gov This reaction is generally more controllable than alkylation as the product ketone is less reactive than the starting phenol, preventing polyacylation. Acylation of phenols can result in either C-acylation (on the ring) or O-acylation (on the hydroxyl group). The reaction conditions can be tuned to favor one over the other. For instance, the Fries rearrangement of an O-acylated phenol, an aryl ester, can be used to form a C-acylated product, a hydroxyarylketone. google.com Ruthenium-catalyzed oxidative C-H acylation of phenols with aldehydes offers a direct method for introducing acyl groups at the ortho position. nih.gov
Oxidative and Reductive Transformations Leading to Novel Scaffolds
Oxidative Transformations: The phenolic moieties in Phenol, 2,2'-(phenylmethylene)bis- are susceptible to oxidation. Oxidative coupling reactions, often catalyzed by transition metal complexes or enzymes, can lead to the formation of C-C or C-O bonds between phenolic units. wikipedia.orgnih.gov This can result in the formation of dimers or polymers with extended conjugated systems. Depending on the oxidant and reaction conditions, intramolecular cyclization or intermolecular coupling can occur, leading to complex molecular architectures. core.ac.uk For example, visible-light-induced oxidative coupling using a recyclable titanium dioxide photocatalyst has been reported for phenols. nih.gov
Reductive Transformations: While the aromatic rings are generally stable to reduction under mild conditions, catalytic hydrogenation at high pressure and temperature, often using catalysts like rhodium on carbon or Raney nickel, can reduce the aromatic rings to the corresponding cyclohexyl derivatives. This transformation significantly alters the geometry and properties of the molecule, converting the planar aromatic rings into three-dimensional alicyclic structures. The reductive amination of phenols is another transformation that can yield valuable amine compounds. mdpi.com
Synthesis of Polyfunctionalized Derivatives and Conjugates of Phenol, 2,2'-(phenylmethylene)bis-
The reactivity of Phenol, 2,2'-(phenylmethylene)bis- at both the hydroxyl groups and the aromatic rings allows for the synthesis of polyfunctionalized derivatives. By combining the reactions described above in sequential steps, a wide variety of complex molecules can be constructed. For instance, a halogenated derivative can undergo further substitution reactions, or a nitrated derivative can be reduced to an amine, which can then be further functionalized.
The synthesis of conjugates, where the bisphenol scaffold is linked to other molecules such as biomolecules or polymers, is another important derivatization strategy. For example, glucuronide and sulfate conjugates of bisphenols are major metabolites in humans and can be chemically synthesized. nih.gov Such conjugates are important for studying the biological activity and environmental fate of the parent compound. The phenolic hydroxyl groups provide convenient handles for attaching the molecule to other chemical entities through ether or ester linkages.
Polymerization Chemistry and Macromolecular Architectures Based on Phenol, 2,2 Phenylmethylene Bis
Utilization of Phenol (B47542), 2,2'-(phenylmethylene)bis- as a Monomer in Condensation Polymerization
Phenol, 2,2'-(phenylmethylene)bis- serves as a valuable monomer in condensation polymerization, a process where monomers combine with the elimination of a small molecule, such as water. This process is fundamental to the synthesis of a variety of commercially important polymers.
Synthesis and Characterization of Polycarbonates
Polycarbonates are a class of thermoplastics known for their exceptional impact strength, transparency, and thermal stability. uwb.edu.pl They are typically synthesized through the reaction of a bisphenol with a carbonate precursor, such as phosgene (B1210022) or diphenyl carbonate (DPC). uwb.edu.plmdpi.comresearchgate.net The synthesis of polycarbonates from Phenol, 2,2'-(phenylmethylene)bis- can be achieved via melt transesterification with DPC. This method is considered more environmentally friendly than the phosgene process. mdpi.com
The reaction involves a two-stage process: a transesterification reaction followed by polycondensation under vacuum to remove the phenol byproduct. mdpi.com The general scheme for the transesterification of a bisphenol with DPC is a well-established route for producing polycarbonates. mdpi.com
Table 1: General Properties of Aromatic Polycarbonates
| Property | Description | Reference |
| Mechanical Strength | High impact strength and toughness. | uwb.edu.pl |
| Optical Properties | Generally transparent with a high refractive index. | uwb.edu.pl |
| Thermal Stability | High glass transition temperature and good thermal resistance. | uwb.edu.pl |
| Chemical Resistance | Resistant to acids and neutral salt solutions, but susceptible to hydrolysis by alkaline substances. | uwb.edu.pl |
Formation of Epoxy Resins and Phenolic Resin Systems
Epoxy Resins:
Epoxy resins are versatile thermosetting polymers widely used in adhesives, coatings, and composite materials due to their excellent adhesion, chemical resistance, and mechanical properties. researchgate.net The most common method for synthesizing epoxy resins involves the reaction of a bisphenol with epichlorohydrin (B41342) in the presence of a base. mdpi.com This process, known as glycidylation, results in a diglycidyl ether of the bisphenol. mdpi.com
For Phenol, 2,2'-(phenylmethylene)bis-, the synthesis of the corresponding diglycidyl ether would follow this established pathway. The resulting epoxy resin can then be cured using various hardeners, such as amines or anhydrides, to form a cross-linked network. The structure of the bisphenol is a key determinant of the final properties of the cured resin.
Phenolic Resin Systems:
Phenolic resins, the first commercially produced synthetic polymers, are formed by the step-growth polymerization of a phenol or substituted phenol with formaldehyde (B43269). youtube.com The reaction can be either acid- or base-catalyzed, leading to two main types of resins: novolacs and resoles. youtube.com
Novolacs are produced with a molar excess of phenol under acidic conditions. youtube.com They are thermoplastic and require a curing agent, such as hexamethylenetetramine, for cross-linking.
Resoles are synthesized with an excess of formaldehyde under alkaline conditions and are thermosetting, curing upon heating. youtube.com
Phenol, 2,2'-(phenylmethylene)bis- can be used in place of or in combination with phenol in the reaction with formaldehyde to create modified phenolic resins. The incorporation of this larger bisphenolic monomer would be expected to alter the cross-link density and thermal stability of the resulting network. The synthesis involves heating the reactants in the presence of a catalyst, followed by the removal of water formed during the condensation reaction. youtube.com
Investigation of Polymerization Mechanisms, Kinetics, and Rheology
Understanding the mechanisms, kinetics, and rheological behavior of polymerization is crucial for controlling the synthesis process and tailoring the final polymer properties.
Catalytic Systems in Polymer Synthesis and Their Optimization
The choice of catalyst is critical in the synthesis of polymers from Phenol, 2,2'-(phenylmethylene)bis-.
Polycarbonates: In the melt transesterification process for polycarbonate synthesis, various catalysts can be employed. While specific catalysts for Phenol, 2,2'-(phenylmethylene)bis- are not detailed in the search results, typical catalysts for bisphenol A include alkali metal hydroxides, carbonates, and certain transition metal complexes. Optimization involves adjusting the catalyst concentration to balance reaction rate and minimize side reactions.
Epoxy Resins: The glycidylation reaction to form epoxy resins is typically catalyzed by a base, such as sodium hydroxide. Phase transfer catalysts can also be used to enhance the reaction rate. mdpi.com
Phenolic Resins: The synthesis of phenolic resins is catalyzed by either acids (for novolacs) or bases (for resoles). youtube.com The pH of the reaction medium significantly influences the reaction rate and the structure of the resulting resin. youtube.com For resoles, the reaction rate generally increases with pH, reaching an optimum around pH 10. youtube.com
Control over Molecular Weight and Polydispersity
Controlling the molecular weight and its distribution (polydispersity) is essential for achieving desired mechanical and processing properties in polymers.
For polycarbonates synthesized via melt polycondensation, the molecular weight can be controlled by adjusting the reaction time, temperature, and the efficiency of removing the phenol byproduct under vacuum. google.com The use of monofunctional phenols can act as chain terminators to regulate molecular weight. google.com
In the case of phenolic resins, the molecular weight of the prepolymer can be influenced by the phenol to formaldehyde molar ratio, reaction temperature, and catalyst concentration. mdpi.com For instance, in novolac synthesis, a higher phenol to formaldehyde ratio generally leads to lower molecular weight prepolymers.
Copolymerization Strategies with Diverse Comonomers
Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for modifying polymer properties. Phenol, 2,2'-(phenylmethylene)bis- can be copolymerized with other bisphenols or monomers to create materials with a tailored balance of properties.
For example, in polycarbonate synthesis, copolymerizing Phenol, 2,2'-(phenylmethylene)bis- with a more common bisphenol like bisphenol A (BPA) could be explored to create copolymers with properties intermediate between the two homopolymers. This strategy allows for the fine-tuning of characteristics such as glass transition temperature, solubility, and mechanical strength.
In the realm of phenolic resins, copolymerization can occur by using a mixture of phenols. For instance, Phenol, 2,2'-(phenylmethylene)bis- could be reacted alongside phenol and formaldehyde to produce a random copolymer with a unique network structure.
One patented method describes the oxidative copolymerization of 2-phenylphenol (B1666276) with 2,6-dimethylphenol, resulting in a poly(phenylene ether) copolymer. google.com This demonstrates a strategy where different phenolic monomers are combined to achieve specific polymer architectures and properties. google.com
Cross-linking Reactions and Network Formation in Polymer Matrices
The bifunctional nature of Phenol, 2,2'-(phenylmethylene)bis-, with its two reactive phenolic hydroxyl groups, enables it to act as a crucial building block in the formation of thermosetting polymer networks. These networks are characterized by their three-dimensional, covalently bonded structures, which impart high thermal stability, mechanical strength, and chemical resistance. Two primary pathways for leveraging Phenol, 2,2'-(phenylmethylene)bis- in network formation are through polybenzoxazine and epoxy resin systems.
In polybenzoxazine synthesis , a bisphenol such as Phenol, 2,2'-(phenylmethylene)bis- undergoes a Mannich condensation reaction with a primary amine and formaldehyde to form a benzoxazine (B1645224) monomer. digitallibrarynasampe.org This monomer contains a heterocyclic oxazine (B8389632) ring. Upon heating, the oxazine ring undergoes thermal ring-opening polymerization without the need for a catalyst or the release of volatile byproducts, which results in near-zero shrinkage upon curing. digitallibrarynasampe.orgnih.gov This process creates a highly cross-linked polybenzoxazine network with a repeating phenolic structure. researchgate.net The properties of the final thermoset, including its glass transition temperature (Tg) and thermal stability, are highly dependent on the molecular structure of the starting bisphenol and amine. researchgate.netnih.gov The resulting polybenzoxazines are known for their high char yield, good flame retardancy, and excellent dielectric properties. digitallibrarynasampe.orgresearchgate.net
In epoxy resin systems , Phenol, 2,2'-(phenylmethylene)bis- can be utilized in two distinct ways. Firstly, it can be reacted with epichlorohydrin to create a diglycidyl ether of Bisphenol BP, a type of epoxy resin. Secondly, it can function as a hardener or curing agent for existing epoxy resins. In this role, the phenolic hydroxyl groups react with the epoxide rings of the epoxy resin in a polyaddition reaction, typically at elevated temperatures. nih.gov This reaction opens the epoxide ring and forms a stable ether linkage, creating a cross-linked network. The addition of phenolic modifiers can increase the cross-linking density and improve the mechanical strength of the epoxy resin at room temperature. mdpi.com
Furthermore, Phenol, 2,2'-(phenylmethylene)bis- can participate in the formation of interpenetrating polymer networks (IPNs) , particularly in hybrid benzoxazine-epoxy systems. In such systems, the ring-opening of the benzoxazine monomer generates phenolic hydroxyl groups. These newly formed hydroxyls can then react with the epoxy groups, creating additional cross-links between the two developing networks. mdpi.com This co-curing process can lead to materials with enhanced thermal and mechanical properties compared to either individual polymer system. mdpi.com
The table below presents illustrative thermal properties for thermosets derived from Bisphenol A, a structurally related bisphenol, to provide context for the performance characteristics that could be expected from networks based on Phenol, 2,2'-(phenylmethylene)bis-.
| Property | Poly(BA-a) nih.gov | Cured Epoxy Blend researchgate.net |
| Glass Transition Temperature (Tg) | ~148 °C | 147 °C |
| 5% Weight Loss Temperature (Td5) | > 330 °C | - |
| Storage Modulus | ~2.8 GPa | - |
| Flexural Strength | - | 440 MPa |
| Flexural Modulus | - | 12.3 GPa |
This table shows representative data for polymers made from the related compound Bisphenol A (BA) and is for illustrative purposes only. Specific performance data for Phenol, 2,2'-(phenylmethylene)bis- was not available in the searched literature.
Block and Graft Copolymer Architectures Incorporating Phenol, 2,2'-(phenylmethylene)bis- Units
Beyond thermoset networks, Phenol, 2,2'-(phenylmethylene)bis- can be incorporated into more complex and tunable macromolecular architectures like block and graft copolymers. These structures consist of distinct polymer segments covalently bonded together, allowing for the combination of different, often contrasting, material properties within a single molecule.
Block copolymers are linear polymers composed of two or more distinct polymer chains (blocks) linked end-to-end. The synthesis of block copolymers requires controlled or living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to precisely manage the growth of each block. nih.govmdpi.comharth-research-group.org Phenol, 2,2'-(phenylmethylene)bis- could be used to synthesize a polyester (B1180765) or polycarbonate block, which could then be chain-extended with a different monomer (e.g., a vinyl monomer like styrene (B11656) or an acrylate) to form an A-B or A-B-A type block copolymer. harth-research-group.orgnih.gov The resulting amphiphilic block copolymers can self-assemble into various nanostructures, such as micelles or vesicles, in a selective solvent. mdpi.comrsc.org
Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally different from the backbone. osti.gov There are three main strategies for synthesizing graft copolymers: "grafting to," "grafting from," and "grafting through."
Grafting to involves attaching pre-synthesized polymer chains with reactive end groups onto a polymer backbone. mdpi.com
Grafting from uses initiating sites along the polymer backbone to grow the graft chains in situ. mdpi.com
Grafting through involves the polymerization of macromonomers (polymer chains with a polymerizable end group).
A bisphenol monomer can be chemically modified to create a derivative suitable for grafting. For instance, a novel bisphenol monomer containing a masked grafting site was synthesized for incorporation into a poly(arylene ether sulfone) backbone, demonstrating a pathway for creating polymers with grafting capability. canada.ca Similarly, Phenol, 2,2'-(phenylmethylene)bis- could be functionalized and incorporated into a polymer backbone, with its phenolic groups serving as potential sites for initiating the growth of side chains, thus forming a graft copolymer. The properties of graft copolymers can be tailored by controlling the length and density of the grafted chains. mdpi.com
The following table provides an example of the molecular characteristics of a synthesized graft copolymer containing poly(ε-caprolactone) side chains, illustrating the type of data associated with such architectures.
| Polymer Sample | Precursor Mn ( g/mol ) mdpi.com | Graft Copolymer Mn ( g/mol ) mdpi.com | Polydispersity Index (Đ) mdpi.com |
| P(My-co-AMS)3-g-PCL-2 | 16,300 | 28,100 | 1.23 |
| P(My-co-AMS)3-g-PCL-3 | 16,300 | 38,700 | 1.24 |
This table shows representative data for a well-defined graft copolymer system and is for illustrative purposes only. Specific data for graft copolymers derived from Phenol, 2,2'-(phenylmethylene)bis- was not available in the searched literature.
Catalytic Applications of Phenol, 2,2 Phenylmethylene Bis and Its Metal Complexes
Ligand Design and Coordination Chemistry with Transition and Main Group Metals
The foundation of the catalytic utility of Phenol (B47542), 2,2'-(phenylmethylene)bis- lies in its ability to act as a versatile ligand, coordinating with a variety of transition and main group metals. The two phenolic oxygen atoms serve as the primary coordination sites, forming stable chelate rings with metal centers. The phenylmethylene bridge influences the geometry and steric environment of the resulting metal complexes.
Synthesis and Spectroscopic Characterization of Metal-Bisphenol Complexes
The synthesis of metal complexes with Phenol, 2,2'-(phenylmethylene)bis- would typically involve the deprotonation of the phenolic hydroxyl groups using a suitable base, followed by the reaction with a metal salt. The choice of solvent and reaction conditions would be crucial in obtaining crystalline products suitable for characterization.
Spectroscopic techniques are indispensable for elucidating the structure and bonding in these complexes.
Infrared (IR) Spectroscopy: The disappearance or significant shift of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) of the free ligand upon complexation provides strong evidence of coordination through the phenolate (B1203915) oxygens. New bands corresponding to metal-oxygen (M-O) vibrations would appear in the low-frequency region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the protons and carbons of the ligand upon coordination to a diamagnetic metal center. The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a key indicator of deprotonation and complex formation. docbrown.info For paramagnetic complexes, NMR spectra would be broadened, but can still provide structural information.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes would exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals), providing insights into the electronic structure and coordination geometry of the metal center. uctm.edu
Table 1: Representative Spectroscopic Data for Phenol and Related Metal Complexes
| Compound/Complex | Key IR Bands (cm⁻¹) | ¹H NMR Chemical Shifts (ppm) | UV-Vis λmax (nm) | Reference |
| Phenol | ~3350 (O-H stretch) | 6.7-7.2 (aromatic), 4.5-5.5 (OH) | ~270 | docbrown.infolibretexts.org |
| [Pd(phen-Schiff base)Cl₂]₃ | - | 7.7-9.0 (aromatic & imine) | 270 | uctm.edu |
| [Ni(salen-type ligand)] | ~1620 (C=N stretch) | - | ~360, 480 | researchgate.net |
Understanding Ligand Field Effects and Electron Transfer Processes
The electronic properties of the metal center are significantly influenced by the ligand field imposed by the bisphenolate ligand. The strength of the ligand field determines the splitting of the d-orbitals of the transition metal, which in turn affects the electronic configuration, magnetic properties, and reactivity of the complex.
Electron transfer processes are fundamental to many catalytic reactions. In complexes of Phenol, 2,2'-(phenylmethylene)bis-, both the metal center and the ligand can be redox-active. The phenolic moieties can be oxidized to phenoxyl radicals, and the metal center can undergo changes in its oxidation state. The interplay between metal-centered and ligand-centered redox events is a key aspect of their catalytic chemistry. nih.gov Techniques such as cyclic voltammetry are crucial for probing these electron transfer processes. researchgate.net
Application in Homogeneous Catalysis for Organic Transformations
Metal complexes of Phenol, 2,2'-(phenylmethylene)bis- are expected to be active homogeneous catalysts for a variety of organic transformations, leveraging the tunable steric and electronic properties of the ligand framework.
Asymmetric Catalysis Utilizing Chiral Derivatives of Phenol, 2,2'-(phenylmethylene)bis-
The introduction of chirality into the Phenol, 2,2'-(phenylmethylene)bis- ligand scaffold would be a key strategy for its application in asymmetric catalysis. This could be achieved by using a chiral building block for the methylene (B1212753) bridge or by attaching chiral substituents to the phenyl rings. Chiral bisphenol-derived ligands have been successfully employed in a range of asymmetric reactions. nih.gov For instance, chiral biphenol-derived catalysts have shown promise in asymmetric Petasis reactions. nih.gov Rhodium complexes with chiral bis(oxazolinyl)phenyl ligands, which share structural similarities, are effective for asymmetric conjugate arylation. rsc.org
Table 2: Enantioselective Catalysis with Chiral Biphenol Derivatives
| Reaction | Catalyst | Substrate | Product Enantiomeric Excess (ee) | Reference |
| Asymmetric Petasis Reaction | (S)-VAPOL | Alkenyl boronate, amine, glyoxylate | >87% | nih.gov |
| Asymmetric Conjugate Arylation | Rh/(S)-BINAP | Enone, arylboronic acid | up to 99% | rsc.org |
This table provides examples of the effectiveness of related chiral biphenol ligands in asymmetric catalysis.
Redox Catalysis and Cascade Reactions
The redox activity of both the metal center and the bisphenolate ligand makes these complexes promising candidates for redox catalysis. They could potentially catalyze oxidation reactions, where the ligand can act as an electron reservoir, or reduction reactions. Redox-active metal complexes are known to be involved in various therapeutic applications due to their ability to generate reactive oxygen species. d-nb.info
The bifunctional nature of the Phenol, 2,2'-(phenylmethylene)bis- ligand, with its two phenolate arms, also makes it suitable for designing catalysts for cascade reactions. nih.govresearchgate.netmdpi.com In a cascade reaction, multiple transformations occur in a single pot, leading to increased efficiency and atom economy. For example, a metal complex could catalyze one step of a reaction sequence, while the ligand itself or a modified part of it could facilitate a subsequent step.
Heterogeneous Catalysis: Immobilization of Phenol, 2,2'-(phenylmethylene)bis--Derived Catalysts
To enhance the reusability and stability of catalysts derived from Phenol, 2,2'-(phenylmethylene)bis-, they can be immobilized on solid supports. This process transforms a homogeneous catalyst into a heterogeneous one, simplifying catalyst separation and product purification. Common supports include silica (B1680970), alumina (B75360), polymers, and zeolites. A patent describes a heterogeneous catalyst for phenol synthesis based on a silicon-based molecular sieve supported Schiff base copper complex. google.com The ligand can be covalently attached to the support or physically entrapped within its pores. The catalytic performance of the immobilized catalyst would depend on factors such as the nature of the support, the method of immobilization, and the accessibility of the active sites.
Surface Functionalization and Support Materials
The performance of supported catalysts is significantly influenced by the choice of support material and any pretreatments it may undergo. rsc.org These factors can alter the dispersion and chemical state of the supported metal species. rsc.org Silica, with its tunable density of surface hydroxyl groups (Si-OH), is a well-established and versatile support for catalytically active metal complexes. nii.ac.jp The design of the silica surface and the linker ligands used for immobilization can induce the formation of highly reactive, coordinatively unsaturated metal complexes due to an isolated environment on the support surface. nii.ac.jp
One effective strategy for creating robust heterogeneous catalysts involves the functionalization of support materials. For instance, mesoporous silica MCM-41 has been functionalized with amine groups to support heteropoly acids for the hydroxylation of benzene (B151609) to phenol. nih.gov In this case, the interaction between the heteropoly acid and the functionalized surface, along with the catalyst's hydrophobicity, were identified as key factors for catalyst performance and reusability. nih.gov The use of an ethanol (B145695) solvent during preparation yielded the most effective catalyst, highlighting the importance of the synthesis conditions. nih.gov
In a different approach, magnetic nanoparticles have been modified with 2-(aminomethyl)phenols to create a reusable catalyst for Knoevenagel condensation. These functionalized nanoparticles also served as a carrier for palladium nanoparticles, which were effective in Suzuki coupling reactions. The ability to easily separate these catalysts using a magnet demonstrates a practical advantage of this type of support. researchgate.net
The table below summarizes various support materials and their functionalization for catalytic applications.
| Support Material | Functionalization/Active Species | Application | Key Findings | Reference |
| Mesoporous Silica (MCM-41) | Amine-functionalized with H₅PMo₁₀V₂O₄₀ | Hydroxylation of benzene | Interaction with support and hydrophobicity are crucial for activity and reusability. | nih.gov |
| Magnetic Nanoparticles | 2-(aminomethyl)phenols | Knoevenagel condensation | High yields, reusable for up to five cycles with minimal loss of reactivity. | researchgate.net |
| Magnetic Nanoparticles | Palladium nanoparticles on 2-(aminomethyl)phenol-modified support | Suzuki coupling reactions | Efficient and easily separable catalyst. | researchgate.net |
| Silica | Supported Rh-bipyridine complex | Asymmetric hydrogenation | Higher conversion and enantioselectivity compared to the homogeneous catalyst. | nii.ac.jp |
| Nanodiamonds | H₂O₂ modified to support Ni catalyst | Phenol hydrogenation | Improved catalytic activity and stability due to enhanced metal-support interaction. | rsc.org |
Zirconium complexes featuring dianionic amine bis(phenolate) ligands have demonstrated remarkable activity as catalysts for the polymerization of hex-1-ene. An octahedral complex with an additional N-donor group on a side arm showed exceptionally high polymerization activity upon activation, producing high molecular weight poly(hex-1-ene). In contrast, a related pentacoordinate complex without the extra donor group exhibited poor activity. researchgate.net This highlights the significant impact that the ligand structure and coordination environment have on the catalytic performance of metal complexes derived from bis(phenol) scaffolds.
Catalyst Reusability and Stability Studies
A primary driver for immobilizing homogeneous catalysts is the ability to reuse them over multiple reaction cycles, which is both economically and environmentally beneficial. The stability of the supported catalyst is paramount for its practical application.
Studies on the photodegradation of phenol using a commercial TiO₂ catalyst (Aeroxide P-25) demonstrated excellent reusability. The catalyst was used for five consecutive cycles, totaling 25 hours of reaction time, with no significant loss of phenol conversion. This stability suggests its potential for use in continuous flow reactors. mdpi.com
Similarly, a nanocatalyst composed of a poly(aniline-co-melamine)@MnFe₂O₄ composite, used for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives, showed high stability and reusability. This magnetic nanocatalyst could be recycled for up to five consecutive runs without requiring pre-activation and without a significant drop in its catalytic efficiency. nih.gov
The following table presents data on the reusability of different supported catalysts.
| Catalyst | Reaction | Number of Cycles | Performance Outcome | Reference |
| TiO₂ (Aeroxide P-25) | Photodegradation of phenol | 5 | Stable phenol conversion over 25 hours. | mdpi.com |
| 2-(aminomethyl)phenols-modified magnetic nanoparticles | Knoevenagel condensation | 5 | Insignificant decrease in catalyst reactivity. | researchgate.net |
| Poly(aniline-co-melamine)@MnFe₂O₄ nanocatalyst | Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives | 5 | No significant decrease in efficiency. | nih.gov |
The research into supported metal catalysts consistently emphasizes the importance of the support material and the method of immobilization in achieving stable and reusable catalytic systems. While specific studies on the immobilization and reusability of Phenol, 2,2'-(phenylmethylene)bis- metal complexes are not detailed in the provided search results, the principles derived from analogous systems strongly suggest that immobilizing such complexes on appropriate supports like silica or magnetic nanoparticles would be a viable strategy to enhance their stability and facilitate their reuse in various catalytic applications.
Advanced Materials Science Applications of Phenol, 2,2 Phenylmethylene Bis Derived Systems
Development of High-Performance Polymeric Materials
The integration of Phenol (B47542), 2,2'-(phenylmethylene)bis- into polymer backbones, such as those of polycarbonates and polyarylates, can lead to materials with exceptional thermal and mechanical properties. The bulky phenyl group in the BPP structure restricts chain mobility, which typically results in a higher glass transition temperature (Tg) compared to polymers derived from other bisphenols like Bisphenol A (BPA). rsc.orgnih.gov
For instance, polycarbonates synthesized from BPP exhibit high thermal stability, with decomposition temperatures often exceeding 380°C. rsc.org The synthesis of these high-performance polymers is frequently achieved through processes like melt transesterification or interfacial polymerization. rsc.orgacs.org The resulting polymers are often amorphous, a characteristic beneficial for applications requiring optical clarity. acs.org Research has shown that the molecular weight of the synthesized polycarbonates directly influences their mechanical and thermal properties. acs.org Copolymers incorporating BPP have been developed to further enhance specific characteristics, such as thermal resistance and mechanical strength. acs.org
Table 1: Comparative Thermal Properties of Bisphenol-Based Polycarbonates
| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (Td5%) | Reference |
|---|---|---|---|
| Bisphenol P (BPP) Based Polycarbonate | ~156 °C | >380 °C | rsc.org |
| Bisphenol A (BPA) Based Polycarbonate | ~147-150 °C | Not specified | nih.govresearchgate.net |
| Lignin-derived Polycarbonate (PC-MBC) | 117–174 °C | >310 °C | rsc.org |
Note: Values are approximate and can vary based on molecular weight and specific synthesis conditions.
Functional Coatings and Adhesives Based on Phenol, 2,2'-(phenylmethylene)bis- Polymers
Polymers derived from Phenol, 2,2'-(phenylmethylene)bis- are utilized in the formulation of functional coatings and adhesives, primarily in the form of epoxy resins. specificpolymers.com These epoxy resins, when cured, form highly cross-linked thermoset materials known for their strong adhesion, chemical resistance, and durability. specificpolymers.comyoutube.comspecialchem.com
The performance of these coatings and adhesives is attributed to the robust chemical structure of the BPP-based polymer network. They are employed in a variety of demanding applications, including industrial flooring, structural adhesives, and protective coatings for infrastructure like pipes (B44673) and bridges. youtube.com The formulation of these materials often involves blending the BPP-based epoxy resin with various curing agents, fillers, and other additives to tailor properties like viscosity, cure time, and final mechanical strength for specific applications. specialchem.comalibaba.com For instance, the addition of fillers like silica (B1680970) or talc (B1216) can be incorporated to enhance properties without significantly compromising performance. specialchem.com The inherent properties of epoxy resins, such as low shrinkage during cure and good gap-filling capabilities, make them highly suitable for adhesive applications. specialchem.com
Table 2: General Properties of Epoxy Resin Adhesives
| Property | General Characteristic | Reference |
|---|---|---|
| Adhesion | Bonds well to a wide range of substrates | specialchem.com |
| Chemical Resistance | Good to excellent | youtube.com |
| Shrinkage on Cure | Low | specialchem.com |
| Mechanical Strength | High strength and stiffness | specialchem.com |
| Thermal Resistance | Moderately good | specialchem.com |
Incorporation into Composite Materials for Enhanced Performance
The high-performance characteristics of Phenol, 2,2'-(phenylmethylene)bis- derived polymers make them excellent matrix materials for advanced composites. By reinforcing these polymer matrices with fibers like glass or carbon, composite materials with superior strength-to-weight ratios, stiffness, and thermal stability can be fabricated. researchgate.netresearchgate.net
Exploration in Optoelectronic and Electronic Materials
Derivatives of Phenol, 2,2'-(phenylmethylene)bis- are being explored for applications in optoelectronic and electronic materials due to their favorable dielectric and optical properties. Polymers synthesized from BPP can exhibit low dielectric constants and low dielectric loss, which are critical for high-frequency applications, such as in printed circuit boards (PCBs) and for insulating electronic components. researchgate.nettopas.comkoreascience.kr The low permittivity of these materials helps to minimize signal delay and electromagnetic interference in high-speed circuits. topas.com
In the realm of optical materials, polycarbonates based on BPP can offer high transparency and a high refractive index. scipoly.comrefractiveindex.info The refractive index is a key parameter in the design of optical components like lenses. For comparison, standard Bisphenol A polycarbonate has a refractive index of approximately 1.586. scipoly.comrefractiveindex.info The ability to tune the refractive index and other optical properties through molecular design makes these materials promising for various optical applications. mdpi.com
Table 3: Selected Optical and Dielectric Properties of Polymer Systems
| Material/System | Property | Value | Reference |
|---|---|---|---|
| Bisphenol A Polycarbonate (BPA-PC) | Refractive Index (n_d) | ~1.586 | scipoly.comrefractiveindex.info |
| Polystyrene (PS) | Refractive Index (n_d) | ~1.59 | refractiveindex.info |
| BPA/PP based PEN films | Dielectric Constant (at 1 MHz) | ~2.8 - 3.2 | researchgate.net |
| BPA/PP based PEN films | Dielectric Loss (at 1 MHz) | ~0.003 - 0.005 | researchgate.net |
Note: Properties can vary based on frequency, temperature, and specific composition.
Stimuli-Responsive Materials and Smart Systems Derived from Phenol, 2,2'-(phenylmethylene)bis-
The field of stimuli-responsive materials, or "smart" materials, represents a frontier for polymers derived from Phenol, 2,2'-(phenylmethylene)bis-. nih.gov These materials can change their properties in response to external stimuli such as temperature, light, or an electric field. rsc.orgwikipedia.org One of the most explored areas is the development of shape-memory polymers (SMPs). wikipedia.orgnih.gov
An SMP based on a BPP-derived network can be deformed and fixed into a temporary shape. mdpi.com Upon the application of a specific stimulus, typically heat, the material can recover its original, permanent shape. wikipedia.orgnih.gov This effect is rooted in the polymer's molecular architecture, which consists of cross-linked networks. The glass transition temperature (Tg) of the polymer often serves as the switching temperature for the shape-memory effect. mdpi.com While research into BPP-specific SMPs is emerging, the fundamental principles suggest their potential in applications like deployable structures, actuators, and biomedical devices. nih.govresearchgate.net The dynamic and reversible nature of the chemical bonds within these smart systems allows them to adapt to their environment, opening up a wide range of advanced applications. rsc.orgrsc.org
Advanced Analytical Methodologies for Research on Phenol, 2,2 Phenylmethylene Bis
High-Resolution Spectroscopic Techniques for Structural and Mechanistic Insights
High-resolution spectroscopy provides fundamental information about the molecular structure, bonding, and electronic environment of Phenol (B47542), 2,2'-(phenylmethylene)bis-. These techniques are indispensable for confirming the compound's identity and for probing the mechanisms of its reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For Phenol, 2,2'-(phenylmethylene)bis-, multinuclear (¹H, ¹³C) and two-dimensional (2D) NMR experiments provide a complete picture of the atomic connectivity.
Research Findings:
¹H NMR: The ¹H NMR spectrum of a phenol reveals distinct signals for each unique proton environment. docbrown.info In Phenol, 2,2'-(phenylmethylene)bis-, separate resonances would be expected for the hydroxyl (-OH) protons, the aromatic protons on the two phenol rings, and the protons of the phenylmethylene bridge. The integration of these signals provides a ratio of the protons in each environment, confirming the structure. docbrown.info The chemical shifts of the hydroxyl protons are particularly sensitive to solvent, temperature, and hydrogen bonding. researchgate.net
¹³C NMR: The ¹³C NMR spectrum distinguishes each unique carbon atom, providing complementary information to the ¹H spectrum. The number of signals confirms the molecular symmetry.
2D NMR Techniques: Advanced 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the connectivity within the phenolic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This is particularly crucial as it reveals long-range couplings (over 2-4 bonds) between protons and carbons. For Phenol, 2,2'-(phenylmethylene)bis-, HMBC can show correlations between the protons on the phenylmethylene bridge and the carbons of the two phenol rings, thus confirming the core structure. It is a key method for the unequivocal assignment of OH signals in complex polyphenols. researchgate.net
| NMR Technique | Application for Phenol, 2,2'-(phenylmethylene)bis- | Typical Data Obtained |
| ¹H NMR | Identifies and quantifies unique proton environments. | Chemical shifts (ppm), spin-spin coupling constants (Hz), signal integrals. |
| ¹³C NMR | Identifies unique carbon environments. | Chemical shifts (ppm). |
| COSY | Establishes proton-proton coupling networks within the rings. | Cross-peaks indicating J-coupling between protons. |
| HSQC/HMBC | Confirms C-H connectivity and long-range correlations. | Cross-peaks showing one-bond (HSQC) and multiple-bond (HMBC) C-H correlations. |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of Phenol, 2,2'-(phenylmethylene)bis- and its reaction products with high accuracy. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass measurements with errors in the low parts-per-million (ppm) range.
Research Findings: HRMS is a powerful tool for analyzing complex mixtures and identifying unknown compounds without the need for authentic standards. In the context of Phenol, 2,2'-(phenylmethylene)bis-, it could be used to study its synthesis, degradation, or polymerization. For instance, research on lignin-derived phenol substitutes for phenol formaldehyde (B43269) resins utilizes HRMS to gain detailed structural information on the resulting polymers. nih.gov This approach would be directly applicable to studying resins made from Phenol, 2,2'-(phenylmethylene)bis-.
The workflow typically involves:
Ionization: Electrospray ionization (ESI) is commonly used for phenolic compounds, often in negative ion mode to deprotonate the acidic hydroxyl groups. nih.govpurdue.edu
Mass Analysis: The HRMS analyzer measures the mass-to-charge ratio (m/z) with high precision.
Formula Determination: Software uses the accurate mass to generate a list of possible elemental formulas, which can be narrowed down based on isotopic patterns and chemical context.
Tandem MS (MS/MS): To further confirm the structure, the ion of interest is fragmented, and the pattern of fragment ions is analyzed to provide structural details. This is crucial for distinguishing between isomers. mdpi.com
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com They are highly sensitive to changes in molecular structure and intermolecular forces, such as hydrogen bonding, which is a key interaction for phenolic compounds.
Research Findings:
FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation. It is particularly sensitive to polar functional groups. sapub.org For Phenol, 2,2'-(phenylmethylene)bis-, the O-H stretching vibration (typically a broad band around 3200-3600 cm⁻¹) is a strong indicator of hydrogen bonding. The position and shape of this band can provide insights into the strength and nature of these intermolecular interactions. researchgate.net FT-IR is also effective for identifying colored or fluorescent samples where Raman may struggle. thermofisher.com
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of laser light. It excels at analyzing non-polar bonds and is particularly sensitive to the vibrations of the carbon skeleton in aromatic rings. sapub.org A key advantage is its ability to analyze aqueous solutions with minimal interference from water, unlike FT-IR. sapub.org For Phenol, 2,2'-(phenylmethylene)bis-, Raman spectra would clearly show the characteristic aromatic ring breathing modes.
Combined Analysis: Using both techniques provides a more complete vibrational profile. For example, a strong O-H stretch in the FT-IR spectrum combined with strong aromatic signals in the Raman spectrum would confirm the key functional groups of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict vibrational frequencies and aid in the assignment of experimental spectral bands. nih.gov
| Spectroscopy | Strengths for Phenol, 2,2'-(phenylmethylene)bis- Analysis | Key Vibrational Bands |
| FT-IR | High sensitivity to polar bonds, excellent for studying H-bonding. | O-H stretch, C-O stretch, aromatic C-H bending. |
| Raman | High sensitivity to non-polar bonds, strong signal for aromatic rings, good for aqueous samples. | Aromatic ring breathing modes, C-C stretching. |
Chromatographic Separations and Coupled Techniques for Complex Mixtures
Chromatography is essential for separating Phenol, 2,2'-(phenylmethylene)bis- from complex matrices or from mixtures of related reaction products before analysis. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and identification.
While Phenol, 2,2'-(phenylmethylene)bis- itself has low volatility, GC-MS is the method of choice for analyzing any volatile impurities, precursors, or thermal degradation products.
Research Findings: The analysis of phenols by GC-MS often requires a derivatization step to increase their volatility and improve chromatographic performance. researchgate.netnih.gov Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents. After derivatization, the compounds can be readily separated on a non-polar or medium-polarity capillary column (e.g., DB-5ms or a WAX column). nih.govthermofisher.com The mass spectrometer then fragments the eluting compounds, producing a characteristic mass spectrum that serves as a "fingerprint" for identification, often by comparison to spectral libraries. Techniques like headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to pre-concentrate volatile analytes from a sample, increasing sensitivity. thermofisher.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile, polar compounds like Phenol, 2,2'-(phenylmethylene)bis-. It allows for the separation, identification, and quantification of the compound in complex mixtures. nih.gov
Research Findings:
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used. A C18 or Phenyl-Hexyl column is effective for separating phenolic compounds based on their hydrophobicity. protocols.io The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov
Mass Spectrometry: The eluent from the LC is directed into a mass spectrometer, most commonly an ESI source coupled to a triple quadrupole or a high-resolution analyzer like TOF or Orbitrap.
LC-MS/MS: Using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity for quantifying the target compound, even at very low levels in a complex matrix. nih.gov
LC-HRMS: Coupling LC with high-resolution mass spectrometry allows for the confident identification of unknown reaction products or metabolites based on their accurate mass and fragmentation patterns. nih.govchemrxiv.org Recent studies show that the sensitivity of HRMS is now approaching that of traditional low-resolution instruments for small molecule analysis. chemrxiv.org
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the most definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This method, when applied to a suitable single crystal of a compound like Phenol, 2,2'-(phenylmethylene)bis-, provides unambiguous data on its molecular structure and packing within the crystal lattice. The analysis involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern produced. This pattern is then mathematically deconstructed to generate a model of the electron density, from which the positions of individual atoms can be determined with high precision.
An illustrative example of the type of data obtained from such an analysis is presented below.
| Parameter | Illustrative Value | Description |
| Chemical Formula | C₂₄H₂₆O₂ | The molecular formula of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group provides a detailed description of the symmetry elements within the unit cell. |
| a (Å) | 13.22 | Length of the 'a' axis of the unit cell. |
| b (Å) | 16.98 | Length of the 'b' axis of the unit cell. |
| c (Å) | 11.96 | Length of the 'c' axis of the unit cell. |
| β (°) | 106.37 | The angle of the 'β' axis of the unit cell. |
| Volume (ų) | 2575.0 | The total volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Note: The data in the table is for illustrative purposes to demonstrate the output of an X-ray crystallography study and does not represent experimentally determined values for Phenol, 2,2'-(phenylmethylene)bis-.
Thermal Analysis Techniques for Polymer and Material Characterization
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. For materials derived from Phenol, 2,2'-(phenylmethylene)bis-, such as specialty polycarbonates, epoxy resins, or other polymers, thermal analysis is indispensable for determining their performance characteristics, processing parameters, and operational limits. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most critical techniques in this field.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is exceptionally sensitive to the energetic changes that occur during phase transitions. For polymers derived from Phenol, 2,2'-(phenylmethylene)bis-, DSC is the primary method for determining the glass transition temperature (Tg). The Tg is a critical parameter representing the temperature at which an amorphous or semi-crystalline polymer transitions from a hard, rigid, glassy state to a more flexible, rubbery state. hu-berlin.deeag.com This transition is not a true phase transition like melting but is observable as a step change in the heat capacity of the material. azom.com
The chemical structure of the monomer unit profoundly impacts the Tg of the resulting polymer. The incorporation of a bulky and rigid monomer like Phenol, 2,2'-(phenylmethylene)bis- into a polymer backbone would be expected to restrict the rotational freedom of the polymer chains, thus leading to a higher glass transition temperature compared to polymers made from more flexible monomers. This is a desirable attribute for applications requiring dimensional stability at elevated temperatures.
Research on copolycarbonates demonstrates this principle. For instance, studies on copolymers synthesized from Bisphenol A (BPA) and other more rigid bisphenols, such as Tetramethylbisphenol A or Bisphenol Fluorene, show a distinct increase in Tg as the proportion of the more rigid comonomer increases. researchgate.netacs.org This allows for the precise tuning of thermal properties for specific high-temperature applications.
The following table presents typical glass transition temperatures for various polycarbonates, illustrating the influence of monomer structure on this key thermal property.
| Polymer/Copolymer System | Glass Transition Temperature (Tg) | Reference |
| Bisphenol A Polycarbonate (PC) | ~147 °C | wikipedia.org |
| Copolycarbonate (BPA/BHPF 99:1) | ~203 °C | researchgate.net |
| Copolycarbonate (BPA/TMBPA) | 155 - 195 °C | acs.org |
| Amorphous Polyamide | 188 °C | eag.com |
BPA: Bisphenol A; BHPF: 9,9-bis(4-hydroxyphenyl)fluorene; TMBPA: Tetramethylbisphenol A
Thermogravimetric Analysis (TGA) for Thermal Stability of Derived Materials
Thermogravimetric Analysis (TGA) is a technique that measures the mass of a sample over time as the temperature changes. This method provides crucial information about the thermal stability and composition of materials derived from Phenol, 2,2'-(phenylmethylene)bis-. The analysis is performed by heating a small sample at a constant rate in a controlled atmosphere, which can be inert (e.g., nitrogen) or oxidative (e.g., air), and continuously monitoring its weight. ukm.my
The resulting TGA thermogram plots percent weight loss against temperature. From this curve, the thermal stability of the material is determined. Key data points include the onset temperature of decomposition, which indicates the temperature at which the material begins to degrade, and the temperature of maximum degradation rate, which is obtained from the peak of the derivative TGA (DTG) curve. nih.gov In an inert atmosphere, the amount of residue remaining at the end of the experiment, known as char yield, is a measure of the material's tendency to form a thermally insulating carbonaceous layer, which is often associated with flame retardancy. acs.org
Polymers synthesized using aromatic monomers like Phenol, 2,2'-(phenylmethylene)bis- are expected to exhibit high thermal stability due to the strength of the aromatic rings in the polymer backbone. TGA is used to quantify this stability and compare it to other materials. For example, TGA studies on aeronautical-grade epoxy resins show decomposition starting above 300 °C. nih.gov The thermal degradation of carbon/epoxy composites has been shown to begin at temperatures around 365 °C. ukm.my The atmosphere plays a critical role; degradation often begins at lower temperatures in an oxidative environment compared to an inert one. nih.gov
The table below summarizes thermal stability data for several relevant polymer systems, providing context for the expected performance of materials derived from Phenol, 2,2'-(phenylmethylene)bis-.
| Material | Onset of Decomposition (T-onset) / Degradation Event | Atmosphere | Char Yield at 700°C | Reference |
| Bisphenol A Polycarbonate (PC) | ~450 °C | Air | ~0% (at 700°C) | acs.org |
| Aeronautical Epoxy Resin | ~300 °C | Nitrogen | Not specified | nih.gov |
| Carbon/Epoxy Composite | 365.63 °C | Not specified | Not specified | ukm.my |
| Epoxy Paint | 250 - 400 °C (major loss) | Nitrogen | ~53% (at 600°C) | nih.gov |
| Epoxy Paint | 300 - 600 °C (major loss) | Air | ~50% (at 600°C) | nih.gov |
Future Perspectives and Emerging Research Avenues for Phenol, 2,2 Phenylmethylene Bis
Integration into Nanomaterials and Nanotechnology
The integration of bisphenol-based structures into nanomaterials is a burgeoning field of research. While specific studies on Phenol (B47542), 2,2'-(phenylmethylene)bis- in nanotechnology are limited, the trajectory of related bisphenol compounds, particularly Bisphenol A (BPA), offers a clear indication of future potential. Bisphenols are crucial precursors to high-performance polymers like polycarbonates and epoxy resins, which can serve as matrices for nanocomposites.
Research is focused on embedding various nanofillers within these polymer matrices to enhance their properties. The incorporation of nanoparticles such as carbon nanotubes, graphene oxide, silica (B1680970), and clay can dramatically improve the mechanical strength, thermal stability, conductivity, and barrier properties of the resulting materials. For instance, silica particles modified with beta-cyclodextrins have been explored for their ability to adsorb organic molecules like bisphenols, suggesting a role for such hybrid materials in decontamination processes. researchgate.net
Future research could involve the use of Phenol, 2,2'-(phenylmethylene)bis- to synthesize novel epoxy or polycarbonate matrices. The unique phenylmethylene bridge in its structure might confer different solubility, processing, and final property characteristics compared to traditional bisphenols. These new polymers could then be combined with nanomaterials to create advanced composites for sectors such as aerospace, automotive, and electronics. The development of graphene/graphene oxide-based nanocatalysts for the degradation of bisphenols also points towards the intersection of bisphenol chemistry and nanotechnology, particularly in environmental remediation applications. nist.gov
Table 1: Potential Nanomaterial Integration with Polymers from Phenol, 2,2'-(phenylmethylene)bis-
| Nanofiller | Potential Property Enhancement | Potential Application Area |
| Carbon Nanotubes | Increased electrical conductivity, enhanced mechanical strength | Antistatic coatings, reinforced structural components |
| Graphene Oxide | Improved barrier properties, increased thermal stability | Food packaging, corrosion-resistant coatings |
| Silica Nanoparticles | Enhanced scratch resistance, improved dispersibility | Protective coatings, advanced composites |
| Clay (e.g., Montmorillonite) | Increased stiffness and flame retardancy | Flame-retardant materials, structural plastics |
Role in Sustainable Chemical Processes and Circular Economy Initiatives
The chemical industry is undergoing a significant shift towards sustainability, driven by the principles of green chemistry and the concept of a circular economy. nih.gov For bisphenol-derived polymers, this involves two major research thrusts: the development of bio-based alternatives and the creation of efficient chemical recycling processes.
Currently, many bisphenols are derived from petroleum feedstocks. mdpi.com A key area of future research is the synthesis of bisphenols from renewable resources, such as lignin, a component of plant biomass. Researchers are actively exploring catalytic routes to convert biomass derivatives into functional monomers that can replace petroleum-based bisphenols, leading to "sustainable polymers" or "renewable polymers". While Phenol, 2,2'-(phenylmethylene)bis- is not yet a primary focus of bio-based production, the methodologies being developed for other bisphenols could be adapted for its synthesis from renewable precursors.
The second pillar of sustainability is the circular economy, which aims to eliminate waste by recycling materials at the end of their life. For polymers like polycarbonate, this means moving beyond mechanical recycling to chemical recycling (or upcycling). Research has demonstrated that poly(bisphenol A carbonate) can be chemically depolymerized back to the original bisphenol A monomer and other valuable chemicals. This process allows for the creation of virgin-quality polymer from waste plastic, closing the production loop. Future research will likely focus on developing catalysts and processes to apply these chemical recycling principles to a wider range of polymers, including those that could be synthesized from Phenol, 2,2'-(phenylmethylene)bis-.
Development of Novel Functional Materials for Specialized Applications
The core structure of Phenol, 2,2'-(phenylmethylene)bis- offers a versatile platform for chemical modification to create novel functional materials. By altering the peripheral chemical groups on the phenol rings or modifying the central phenylmethylene bridge, researchers can fine-tune the properties of the resulting molecules and the polymers derived from them.
One area of exploration is the synthesis of derivatives for specific applications. For example, research into other bisphenols, like bisphenol Z, has involved creating a library of derivatives with varying degrees of lipophilicity to enhance cytotoxic effects for potential therapeutic applications. Similarly, the synthesis of 2-substituted benzimidazole (B57391) derivatives has been pursued to develop multi-functional UV filters for sunscreens that also possess antioxidant properties. This approach of targeted synthesis could be applied to Phenol, 2,2'-(phenylmethylene)bis- to develop new antioxidants, UV stabilizers, or flame retardants. The presence of two phenol groups provides reactive sites for a wide range of chemical transformations.
The development of high-performance polymers is another key avenue. The specific stereochemistry and flexibility of the phenylmethylene bridge in Phenol, 2,2'-(phenylmethylene)bis- could lead to polymers with unique thermal and mechanical properties compared to those made from other bisphenols like bisphenol A or bisphenol F. Research could focus on synthesizing and characterizing new polycarbonates, polyesters, polysulfones, and epoxy resins from this monomer to assess their suitability for specialized applications in demanding environments. mdpi.com
Table 2: Illustrative Functional Derivatives and Potential Applications
| Derivative Type | Modification Example | Potential Function/Application |
| Brominated Derivative | Addition of bromine atoms to the phenol rings | Flame retardants for electronics and textiles |
| Esterified Derivative | Reaction of hydroxyl groups with carboxylic acids | Plasticizers, building blocks for polyesters |
| Alkylated Derivative | Addition of alkyl chains to the phenol rings | Enhanced solubility in nonpolar solvents, antioxidants |
| Sulfonated Derivative | Introduction of sulfonic acid groups | Water-soluble polymers, ion-exchange resins, UV filters |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The journey of a molecule like Phenol, 2,2'-(phenylmethylene)bis- from a laboratory concept to a commercial product is inherently interdisciplinary. Future advancements will require close collaboration among chemists, materials scientists, and engineers.
Chemistry: Synthetic chemists are essential for developing efficient, scalable, and sustainable methods to produce Phenol, 2,2'-(phenylmethylene)bis- and its derivatives. This includes exploring novel catalytic systems and utilizing renewable feedstocks. They are also responsible for designing and creating new polymers based on this monomer.
Materials Science: Materials scientists will play a crucial role in characterizing the properties of these new polymers and materials. This involves testing their mechanical strength, thermal stability, optical properties, and durability. They also investigate how these materials can be processed and integrated into functional devices and composites.
Engineering: Chemical and process engineers are needed to scale up the synthesis from laboratory batches to industrial production. Mechanical and materials engineers will then design and fabricate end-user products, from electronic components to structural materials, and evaluate their performance in real-world conditions.
An example of this synergy is the development of advanced materials for healthcare. A new bisphenol-based polymer might be synthesized by chemists, characterized for its biocompatibility and mechanical properties by materials scientists, and then engineered into a biomedical device, such as a dental sealant or a component for medical equipment. This integrated approach ensures that the development of new materials is not only scientifically novel but also practically viable and targeted towards solving specific challenges.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2'-(phenylmethylene)bis-phenol derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between phenolic precursors and aldehydes under acidic or basic catalysis. For example, the methylene bridge forms via Friedel-Crafts alkylation using formaldehyde or paraformaldehyde. Optimal yields (>70%) are achieved with tert-butyl-substituted phenols under reflux in toluene with sulfuric acid as a catalyst . Steric hindrance from tert-butyl groups necessitates extended reaction times (24–48 hrs) compared to less hindered analogs. Purity is confirmed via HPLC (≥98%) and structural validation by H NMR (δ 1.3–1.4 ppm for tert-butyl protons) .
Q. Which spectroscopic techniques are most effective for characterizing 2,2'-(phenylmethylene)bis-phenol derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify phenolic OH (δ 4.8–5.2 ppm) and methylene bridges (δ 3.8–4.2 ppm). C NMR confirms tert-butyl carbons at δ 29–31 ppm .
- FT-IR : O-H stretches (3200–3500 cm) and C-O phenolic bonds (1200–1250 cm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., m/z 424.66 for CHO) .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : The bulky tert-butyl groups and phenolic hydroxyls make it a potent antioxidant in polymers (e.g., polyolefins) to prevent thermal degradation. Studies quantify efficacy via thermogravimetric analysis (TGA), showing increased decomposition temperatures by 50–70°C at 0.5–1.0 wt% loading . It also serves as a ligand in metal-organic frameworks (MOFs) due to chelating phenolic oxygen atoms .
Advanced Research Questions
Q. How do steric effects from tert-butyl substituents influence the antioxidant mechanism of 2,2'-(phenylmethylene)bis-phenol derivatives?
- Methodological Answer : The tert-butyl groups create steric hindrance, slowing radical scavenging kinetics. Electron paramagnetic resonance (EPR) studies show delayed H-atom transfer to peroxyl radicals (ROO•) compared to unsubstituted analogs. Computational modeling (DFT) reveals higher activation energies (ΔG‡ ≈ 15–20 kJ/mol) for hydrogen abstraction due to restricted radical access .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in oxidation reactions?
- Methodological Answer : Discrepancies arise from varying purity levels (e.g., residual solvents or isomers) and reaction media. Advanced purification (e.g., recrystallization from hexane/ethyl acetate) and chiral HPLC can isolate stereoisomers. Kinetic studies under controlled O partial pressure (e.g., using a Parr reactor) minimize side reactions. Comparative studies using tert-butyl peroxide as a co-catalyst improve reproducibility .
Q. How can computational models predict the bioactivity of 2,2'-(phenylmethylene)bis-phenol analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with target enzymes (e.g., cytochrome P450). QSAR models correlate logP values (calculated via ChemDraw) with antimicrobial efficacy. For instance, analogs with logP > 5 show enhanced membrane permeability, validated via MIC assays against S. aureus (MIC = 8–16 µg/mL) .
Q. What experimental designs mitigate degradation of this compound under UV exposure in environmental studies?
- Methodological Answer : Accelerated UV stability tests (ASTM G154) with quartz reactors and UVB lamps (310 nm) quantify degradation. Additives like TiO nanoparticles reduce photodegradation by 40–60% via UV absorption. LC-MS/MS monitors degradation products (e.g., quinones at m/z 410.6) .
Data Contradiction Analysis
Q. Why do studies report conflicting thermal stability values for this compound in polymer matrices?
- Methodological Answer : Variations stem from polymer crystallinity and processing methods. For amorphous polymers (e.g., polystyrene), DSC shows a single Tg increase (ΔTg ≈ 10°C), while semicrystalline polymers (e.g., polyethylene) exhibit dual melting peaks due to phase separation. Standardizing sample preparation (e.g., solvent casting vs. melt blending) reduces discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
